![molecular formula C9H6F3IO2 B3089724 Methyl 3-iodo-4-(trifluoromethyl)benzoate CAS No. 1197357-94-0](/img/structure/B3089724.png)
Methyl 3-iodo-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-iodo-4-(trifluoromethyl)benzoate is a chemical compound that is widely used in scientific research. It is commonly referred to as MITB, and its molecular formula is C9H5F3IO2. MITB is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Scientific Research Applications
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
Methyl 3-iodo-4-(trifluoromethyl)benzoate plays a crucial role in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives demonstrate significant pharmacological and biological properties. A protocol using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) showcases the efficient synthesis of these compounds, which are valuable in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Trifluoromethylation of Arenes and Heteroarenes
The compound is also instrumental in the trifluoromethylation of various aromatic and heteroaromatic compounds. This process is catalyzed by methyltrioxorhenium using hypervalent iodine reagents, producing products in up to 77% yield. Such reactions are crucial in the field of organic synthesis, particularly for creating compounds with potential pharmacological relevance (Mejía & Togni, 2012).
Interaction with Sulfur Tetrafluoride
A study explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride. This research provides insights into chemical transformations relevant for synthesizing fluorine-containing compounds, which are significant in various industrial and pharmaceutical applications (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Carbonylation Reactions
This compound is useful in carbonylation reactions of iodoarenes. Palladium complexes are utilized for the carbonylation of iodobenzene to form methyl benzoate, showcasing the versatility of this compound in organic chemistry and catalysis (Antebi, Arya, Manzer, & Alper, 2002).
Trifluoromethyl Benzoate: A Trifluoromethoxylation Reagent
Trifluoromethyl benzoate, derived from compounds like this compound, is a new trifluoromethoxylation reagent. It has been used in various organic reactions, demonstrating its potential as a versatile reagent in organic synthesis (Zhou, Ni, Zeng, & Hu, 2018).
properties
IUPAC Name |
methyl 3-iodo-4-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVHQTLPDPRXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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